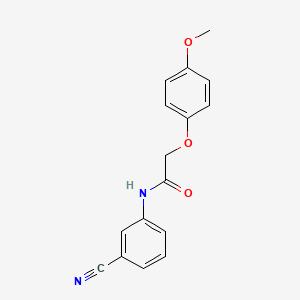
N-(3-cyanophenyl)-2-(4-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanophenyl)-2-(4-methoxyphenoxy)acetamide, commonly known as CM-272, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit anti-inflammatory and anti-cancer properties.
作用机制
As mentioned earlier, CM-272 inhibits the activity of PDE4, leading to increased levels of cAMP. This, in turn, activates protein kinase A (PKA), which phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB then binds to DNA and regulates the expression of genes involved in inflammation and cell survival. In cancer cells, CM-272 induces apoptosis by activating the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and Physiological Effects:
In vitro studies have shown that CM-272 can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages and other immune cells. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including colon, lung, and breast cancer. In vivo studies have demonstrated that CM-272 can reduce inflammation in animal models of asthma, colitis, and arthritis. It has also been shown to inhibit tumor growth in mouse models of colon and breast cancer.
实验室实验的优点和局限性
One advantage of CM-272 is its specificity for PDE4, which reduces the risk of off-target effects. It is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Another limitation is its potential toxicity, as high doses of CM-272 have been shown to cause liver damage in mice.
未来方向
There are several potential future directions for research on CM-272. One area of interest is its potential as a treatment for inflammatory bowel disease (IBD), as it has been shown to reduce inflammation in animal models of colitis. Another area of interest is its potential as a combination therapy with other anti-cancer agents, as it has been shown to enhance the anti-tumor effects of chemotherapy drugs. Finally, further studies are needed to determine the safety and efficacy of CM-272 in humans, as most of the current research has been conducted in vitro or in animal models.
合成方法
The synthesis of CM-272 involves the reaction of 3-cyanophenyl isocyanate with 4-methoxyphenoxyacetic acid in the presence of a base. The reaction proceeds through an isocyanate intermediate, which then reacts with the carboxylic acid group to form the final product. The yield of CM-272 is reported to be around 60%, and the purity can be improved by recrystallization.
科学研究应用
CM-272 has been studied extensively for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in the regulation of inflammation. Inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which in turn reduces the production of pro-inflammatory cytokines. CM-272 has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
属性
IUPAC Name |
N-(3-cyanophenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-5-7-15(8-6-14)21-11-16(19)18-13-4-2-3-12(9-13)10-17/h2-9H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJGOKURVJNZQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-N-[3-(ethylcarbamoyl)phenyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7644747.png)
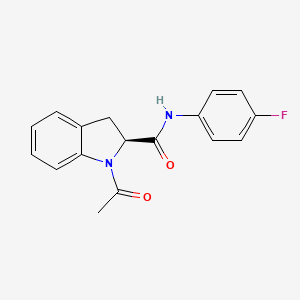
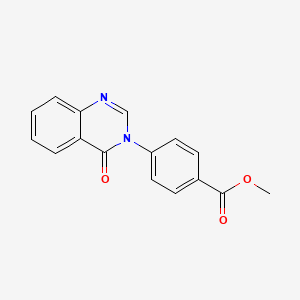
![(2R)-N-cyclopentyl-4-[[2-(diethylamino)-1,3-thiazol-5-yl]methyl]morpholine-2-carboxamide](/img/structure/B7644777.png)
![1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7644780.png)
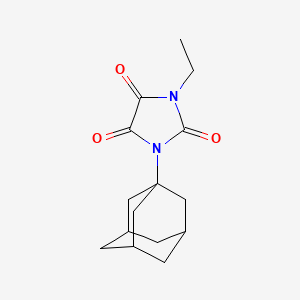

![(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B7644803.png)
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-one](/img/structure/B7644807.png)
![4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one](/img/structure/B7644811.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7644813.png)
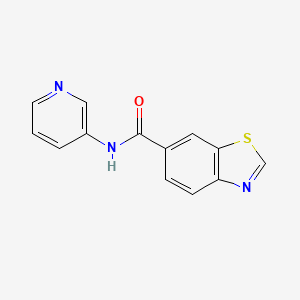
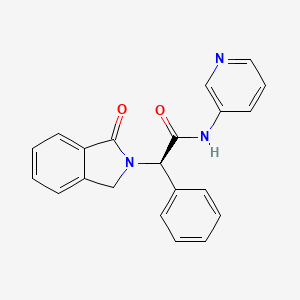
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide](/img/structure/B7644829.png)